molecular formula C12H15N3O3S B13356522 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13356522
M. Wt: 281.33 g/mol
InChI Key: DSKGNXWZYYPQRQ-UHFFFAOYSA-N
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Description

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with an ethoxy and two methyl groups on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-ethoxy-2,4-dimethylphenol, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling with Triazole: The sulfonyl chloride intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to form the final product.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
  • 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C12H15N3O3S/c1-4-18-11-6-12(10(3)5-9(11)2)19(16,17)15-8-13-7-14-15/h5-8H,4H2,1-3H3

InChI Key

DSKGNXWZYYPQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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